molecular formula C7H15BrO B13201631 2-(Bromomethyl)-1-methoxy-2-methylbutane CAS No. 1566700-63-7

2-(Bromomethyl)-1-methoxy-2-methylbutane

Cat. No.: B13201631
CAS No.: 1566700-63-7
M. Wt: 195.10 g/mol
InChI Key: HZBMFWOWJMRVMH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-methoxy-2-methylbutane is an organic compound characterized by the presence of a bromomethyl group attached to a methoxy and methyl-substituted butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1-methoxy-2-methylbutane typically involves the bromination of 1-methoxy-2-methylbutane. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators. The reaction is generally carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the bromination process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Elimination: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products:

    Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Elimination: Formation of alkenes such as 2-methyl-1-butene.

    Oxidation: Formation of 2-methylbutanal or 2-methylbutanoic acid.

Scientific Research Applications

2-(Bromomethyl)-1-methoxy-2-methylbutane is utilized in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological pathways.

    Medicine: Exploration of its derivatives for pharmaceutical applications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The reactivity of 2-(Bromomethyl)-1-methoxy-2-methylbutane is primarily due to the presence of the bromomethyl group, which is a good leaving group in substitution and elimination reactions. The methoxy group can also participate in various chemical transformations, making this compound versatile in synthetic applications.

Comparison with Similar Compounds

    2-(Bromomethyl)-1,3-dioxolane: Another bromomethyl compound with different reactivity due to the presence of a dioxolane ring.

    Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety, used in polymer synthesis.

Uniqueness: 2-(Bromomethyl)-1-methoxy-2-methylbutane is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for targeted synthetic applications.

Properties

CAS No.

1566700-63-7

Molecular Formula

C7H15BrO

Molecular Weight

195.10 g/mol

IUPAC Name

1-bromo-2-(methoxymethyl)-2-methylbutane

InChI

InChI=1S/C7H15BrO/c1-4-7(2,5-8)6-9-3/h4-6H2,1-3H3

InChI Key

HZBMFWOWJMRVMH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(COC)CBr

Origin of Product

United States

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